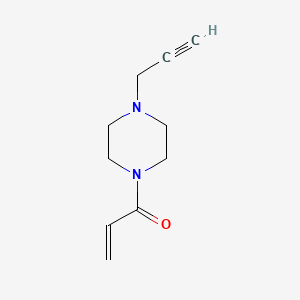
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone, also known as CPM or 4'-Chloro-2-phenyl-N-(4-morpholinyl)acetophenone, is a chemical compound that has been widely studied in the scientific community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.83 g/mol. CPM is commonly used in laboratory experiments due to its unique properties and effects on biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood, but it is believed to act through the modulation of certain neurotransmitter systems in the brain. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to inhibit the release of glutamate and substance P, two neurotransmitters that are involved in pain signaling. It has also been shown to activate the GABAergic system, which is responsible for inhibiting neural activity in the brain.
Biochemical and physiological effects:
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease the levels of certain enzymes and proteins that are involved in inflammation and pain signaling. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been shown to decrease the activity of certain ion channels in the brain, which can lead to a decrease in neural activity and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on biochemical and physiological processes. However, there are also limitations to its use. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have some toxic effects on certain cell types, and its effects on human subjects are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone. One potential area of study is its potential use as a treatment for neuropathic pain. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of study is its effects on other neurotransmitter systems in the brain, such as the dopaminergic and serotonergic systems. Overall, 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has the potential to be a valuable tool in scientific research and may have applications in the development of new treatments for neurological disorders.
Métodos De Síntesis
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone can be synthesized through several methods, including the reaction of 4'-chloroacetophenone with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. Other methods involve the use of different reagents and solvents, such as acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been investigated for its potential use as a treatment for neuropathic pain, as it has been shown to inhibit the release of certain neurotransmitters in the central nervous system.
Propiedades
IUPAC Name |
2-chloro-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXTIUNFDZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
